Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate: is a heterocyclic compound that features a furan ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate typically involves the reaction of methyl 5-(chloromethyl)furan-2-carboxylate with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting various diseases .
Medicine: The compound is being investigated for its potential use in the treatment of bacterial infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine moiety allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The furan ring contributes to the compound’s stability and reactivity, enhancing its overall biological activity .
Comparison with Similar Compounds
- Methyl 5-(chloromethyl)furan-2-carboxylate
- Methyl 5-(aminomethyl)furan-2-carboxylate
- Methyl 5-(hydroxymethyl)furan-2-carboxylate
Comparison:
- Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate stands out due to the presence of the piperazine moiety, which enhances its ability to interact with biological targets.
- Methyl 5-(chloromethyl)furan-2-carboxylate is more reactive but less specific in its biological interactions.
- Methyl 5-(aminomethyl)furan-2-carboxylate has similar reactivity but lacks the enhanced binding properties of the piperazine group.
- Methyl 5-(hydroxymethyl)furan-2-carboxylate is more hydrophilic and may have different solubility and bioavailability profiles .
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a piperazine moiety. The structural formula can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, which contributes to its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study conducted on several derivatives showed that compounds containing piperazine structures demonstrated significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 µg/mL |
This compound | S. aureus | 25 µg/mL |
These findings suggest that the compound's piperazine component plays a crucial role in enhancing its antimicrobial efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
The apoptotic effect was confirmed through Annexin V/PI staining assays, indicating that the compound effectively triggers programmed cell death in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, such as:
- Carbonic Anhydrase Inhibition : The compound acts as an inhibitor of carbonic anhydrase isoforms I and II, which are implicated in tumor growth and metastasis .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The results indicated a promising profile, particularly against methicillin-resistant Staphylococcus aureus (MRSA), where the compound exhibited an MIC of 30 µg/mL.
Cancer Cell Line Studies
In another case study focusing on cancer treatment, the compound was tested against a panel of human cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 10 µM.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-15-11(14)10-3-2-9(16-10)8-13-6-4-12-5-7-13/h2-3,12H,4-8H2,1H3 |
InChI Key |
XZOKENGVUBFZPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCNCC2 |
Origin of Product |
United States |
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